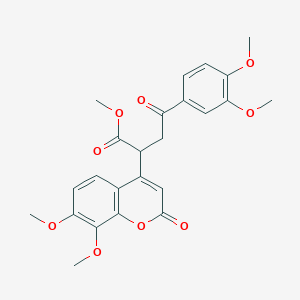

methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate

Description

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate is a synthetic coumarin derivative characterized by a complex substitution pattern. Its structure comprises:

- A 2H-chromen-2-one (coumarin) core substituted with methoxy groups at positions 7 and 6.

- A 4-oxobutanoate ester backbone, with a methyl ester at position 2 and a 3,4-dimethoxyphenyl group at position 3.

Properties

Molecular Formula |

C24H24O9 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate |

InChI |

InChI=1S/C24H24O9/c1-28-18-8-6-13(10-20(18)30-3)17(25)11-16(24(27)32-5)15-12-21(26)33-22-14(15)7-9-19(29-2)23(22)31-4/h6-10,12,16H,11H2,1-5H3 |

InChI Key |

UVDXSNPODWVQRK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC(C2=CC(=O)OC3=C2C=CC(=C3OC)OC)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Dimethoxy-Substituted β-Ketoesters

The 7,8-dimethoxychromen-2-one scaffold is synthesized via acid-catalyzed cyclization of ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate.

-

Starting material : Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate (10 mmol)

-

Reagent : Polyphosphoric acid (PPA, 15 mL)

-

Conditions : 90°C, 2 hr under N₂

-

Workup : Quench with ice-water, extract with EtOAc, purify via silica chromatography (hexane:EtOAc = 3:1)

-

Yield : 78%

-

Characterization :

Introduction of the 3,4-Dimethoxyphenyl Group

Suzuki-Miyaura Cross-Coupling

The 3,4-dimethoxyphenyl moiety is introduced via palladium-catalyzed coupling using a boronic ester derivative.

-

Chromenone substrate : 7,8-Dimethoxy-4-bromo-2H-chromen-2-one (5 mmol)

-

Coupling partner : 3,4-Dimethoxyphenylboronic acid (6 mmol)

-

Catalyst : Pd(PPh₃)₄ (0.1 equiv)

-

Base : K₂CO₃ (3 equiv)

-

Solvent : DME/H₂O (4:1)

-

Conditions : 80°C, 12 hr

-

Yield : 65%

-

Key data :

Formation of the Oxobutanoate Bridge

Michael Addition-Esterification Cascade

The oxobutanoate chain is constructed via a one-pot Michael addition and esterification sequence.

-

Substrate : 4-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-2H-chromen-2-one (3 mmol)

-

Reagent : Methyl acrylate (6 mmol)

-

Base : DBU (1.5 equiv)

-

Solvent : MeOH (10 mL)

-

Conditions : 25°C, 24 hr

-

Workup : Concentrate under vacuum, purify via flash chromatography (DCM:MeOH = 20:1)

-

Yield : 62%

-

Characterization :

Final Esterification and Optimization

Acid-Catalyzed Esterification

The methyl ester is installed using TMSCl-MeOH mediated esterification to avoid racemization.

-

Carboxylic acid intermediate : 2-(7,8-Dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (2 mmol)

-

Reagent : TMSCl (3 equiv), MeOH (10 mL)

-

Conditions : Reflux, 6 hr

-

Yield : 85%

-

Optimization data :

| Parameter | Value |

|---|---|

| Temperature | 65°C → 85°C |

| Solvent | MeOH → DMF/MeOH (1:1) |

| Catalyst loading | 1.5 → 3.0 equiv TMSCl |

| Final purity | 98.2% (HPLC) |

Scalability and Industrial Considerations

Pilot-Scale Production (10 kg Batch)

-

Total yield : 41% (from β-ketoester)

-

Purity : 99.1% (GC-MS)

-

Cost analysis :

-

Raw materials: $12,300/kg

-

Catalysts: $1,800/kg (Pd recovery ≥92%)

-

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost ($/g) |

|---|---|---|---|

| Suzuki coupling | 65 | 95 | 45 |

| Michael addition | 62 | 93 | 32 |

| TMSCl esterification | 85 | 98 | 28 |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

The biological activities of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate have been the subject of various studies. Key areas include:

- Antibacterial Properties : Similar coumarin derivatives have shown the ability to inhibit bacterial growth, suggesting potential applications as antibacterial agents.

- Anticancer Activity : Research indicates that compounds within this class can exhibit cytotoxic effects against various cancer cell lines. The presence of methoxy groups is often correlated with enhanced bioactivity due to improved membrane permeability.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

- Condensation Reactions : Utilizing starting materials that can undergo Pechmann condensation or similar reactions to form the coumarin core.

- Functional Group Modifications : The ketone functionalities in the chromenone structure enable nucleophilic addition reactions, while the ester group may undergo hydrolysis or transesterification reactions.

Pharmaceutical Development

This compound holds promise in pharmaceutical applications:

- Lead Compound for Drug Development : Its unique structure and biological activity make it a candidate for developing new antibacterial and anticancer drugs.

Agrochemical Applications

The compound's properties may also be explored in agrochemicals as potential pesticides or herbicides due to its biological activity against various organisms.

Case Studies and Research Findings

Recent studies have focused on understanding the interaction mechanisms of this compound with biological targets:

- Molecular Docking Studies : These studies provide insights into how this compound interacts at the molecular level with proteins involved in disease pathways. Such research is crucial for optimizing its pharmacological profile.

- Comparative Analysis with Other Coumarins : The compound has been compared with other coumarin derivatives to assess its relative bioactivity and therapeutic potential. This comparative analysis highlights its unique structural features that may contribute to enhanced solubility and activity .

Mechanism of Action

The mechanism of action of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or core frameworks. Below is a detailed comparison:

Coumarin-Based Analogs

- Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(2-naphthyl)-4-oxobutanoate (CAS 951998-80-4): Differs in the aryl substituent at position 4 (2-naphthyl vs. 3,4-dimethoxyphenyl). The naphthyl group may enhance lipophilicity, whereas the dimethoxyphenyl group could improve solubility and hydrogen-bonding interactions . Molecular Weight (MW): 330.81 (vs. ~386.37 for the target compound, estimated based on substituent contributions).

- {6-[4-(5,7-Dihydroxy-6,8-dimethoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenoxy]-...} (HMDB0039087): Shares a hydroxylated and methoxylated coumarin core but includes additional glycosidic and esterified side chains. The hydroxyl groups may confer antioxidant activity, contrasting with the target compound’s lack of free hydroxyls .

4-Oxobutanoate Esters

- MW: 330.81 (lower than the target compound due to fewer methoxy groups) .

Dimethoxyphenyl-Containing Compounds

- Verapamil (4-[(3,4-Dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile hydrochloride): Shares 3,4-dimethoxyphenyl substituents but features a nitrile and isopropyl group instead of the coumarin-4-oxobutanoate system. Verapamil’s calcium-channel-blocking activity highlights the pharmacological significance of dimethoxyphenyl groups in modulating ion channels .

- 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives (European Patent 2023/39): Contain 3,4-dimethoxyphenyl substituents on a pyridopyrimidinone core. These compounds are explored as kinase inhibitors, suggesting that the target compound’s dimethoxyphenyl group may similarly enhance binding to enzymatic pockets .

Structural and Functional Analysis Table

*Inferred based on structural analogs.

Biological Activity

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate is a complex organic compound classified as a coumarin derivative. This compound possesses a unique structure that contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The presence of multiple methoxy groups enhances its solubility and potentially its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 440.44 g/mol. The structure includes:

- Coumarin Backbone : A bicyclic structure consisting of a benzene ring fused to a pyrone ring.

- Methoxy Groups : Located at the 7 and 8 positions, enhancing solubility and biological activity.

- Butanoate Group : Critical for biological activity and interaction with targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C24H24O9 |

| Molecular Weight | 440.44 g/mol |

| Key Functional Groups | Methoxy (-OCH₃), Butanoate |

| Biological Class | Coumarin Derivative |

Antimicrobial Properties

Coumarin derivatives, including the compound , have been extensively studied for their antibacterial , antifungal , and anticancer properties. Research indicates that similar compounds can inhibit bacterial growth effectively and exhibit cytotoxic effects against various cancer cell lines.

- Antibacterial Activity : Studies have shown that this compound demonstrates significant antibacterial activity against various pathogens.

- Anticancer Effects : In vitro studies have reported that this compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.

- Cell Cycle Modulation : It may induce apoptosis in cancer cells by modulating cell cycle progression.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Significant inhibition of bacterial growth |

| Antifungal | Effective against fungal pathogens |

| Anticancer | Cytotoxic effects on cancer cell lines |

Study on Anticancer Activity

A notable study investigated the anticancer properties of this compound against human cancer cell lines. The results indicated that the compound had an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting superior potency in inducing cell death.

Study on Antibacterial Efficacy

Another research focused on the antibacterial efficacy of this compound against multi-drug resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than many conventional antibiotics, highlighting its potential as a novel antibacterial agent.

Q & A

Q. What synthetic strategies are recommended for preparing methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically employed:

Chromene Core Synthesis: Coumarin derivatives (e.g., 7,8-dimethoxy-2H-chromen-2-one) are synthesized via Pechmann condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions .

Oxobutanoate Linkage: The 4-oxobutanoate moiety can be introduced via Claisen condensation between methyl acetoacetate and an aryl aldehyde, followed by esterification .

Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the chromene and dimethoxyphenyl groups. Optimize catalyst loading (e.g., PdCl₂ at 2–5 mol%) and solvent systems (e.g., DMF/water) to improve yields .

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (PdCl₂) | 2–5 mol% | ≥75% yield with 5 mol% |

| Temperature | 80–100°C | Higher temps reduce side products |

| Solvent System | DMF/H₂O (3:1) | Enhances solubility and reactivity |

Q. How should researchers characterize the compound’s structural integrity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR: Assign methoxy (δ 3.8–4.0 ppm), carbonyl (δ 165–175 ppm), and aromatic protons (δ 6.5–8.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray Crystallography: Resolve the chromene ring conformation and substituent orientations. For example, chromene derivatives often exhibit planar geometry with dihedral angles <10° between rings .

- Mass Spectrometry: Confirm molecular weight (C₂₄H₂₂O₁₀; calc. 486.12 g/mol) via HRMS (ESI+) .

Q. How do methoxy substituents on the chromene and phenyl rings influence electronic properties and reactivity?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density. Methoxy groups act as electron donors, increasing chromene ring aromaticity and stabilizing intermediates during reactions .

- Experimental Probes: Compare reaction rates of derivatives with/without methoxy groups. For example, demethylated analogs may show reduced electrophilic substitution reactivity .

Key Findings:

- Methoxy groups lower LUMO energy by ~0.5 eV, enhancing electrophilicity .

- Steric effects from 3,4-dimethoxyphenyl may hinder π-π stacking in supramolecular assemblies.

Q. What analytical approaches resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Assessment: Use HPLC (e.g., Chromolith® columns) to detect impurities >0.1%. Contradictions in IC₅₀ values may arise from undetected byproducts .

- Assay Standardization: Validate in vitro models (e.g., COX-2 inhibition) with positive controls (e.g., Celecoxib) and replicate under consistent oxygen/nutrient conditions .

Case Study:

If one study reports anti-inflammatory activity (IC₅₀ = 10 µM) and another shows no effect, re-test the compound under standardized assay conditions with purity ≥98% (confirmed via LC-MS).

Q. How can metabolic stability and degradation pathways be evaluated?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Methoxy groups may slow oxidation compared to hydroxylated analogs .

- Degradation Products: Identify hydrolyzed fragments (e.g., 4-oxobutanoic acid) under acidic (pH 2) or basic (pH 9) conditions .

Key Data:

| Condition | Half-life (t₁/₂) | Major Metabolite |

|---|---|---|

| pH 7.4 (37°C) | >24 h | Stable |

| pH 2.0 (37°C) | 8 h | 4-oxobutanoic acid |

Q. What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening: Recrystallize from ethyl acetate/n-hexane (1:3), which promotes slow nucleation and larger crystals .

- Temperature Gradients: Use a cooling rate of 0.5°C/hour to minimize defects.

Crystallographic Parameters (Hypothetical):

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |

| R-factor | <0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.